Guanoxan

Overview

Description

Synthesis Analysis

Several methods have been explored for the synthesis of Guanoxan . Notably, it can be obtained through the transcarbonation of dimethyl carbonate (DMC) or diethyl carbonate (DEC) with glycerol . This green route yields high selectivities and is conducted under mild conditions, including a less energy-consuming Glycerol Carbonate (GC) separation process. Catalytic conditions using sodium carbonate (Na₂CO₃) have shown promise, leading to high yields and easier purification steps without GC distillation .

Scientific Research Applications

Adrenergic Neuron Blockade

Guanoxan has been studied for its ability to block adrenergic neurons. This application is significant in understanding how to manage conditions related to the sympathetic nervous system. The pharmacological effects of Guanoxan, particularly its optical isomers, have been compared on various animal models. Both (+)- and (−)-guanoxan isomers were found to be equipotent in producing adrenergic neuron blockade, which is crucial for research into hypertension and other cardiovascular disorders .

Catecholamine Release

The initial catecholamine release is another area where Guanoxan has shown potential. This effect was observed to be weak in cat models but more pronounced in rabbit ear artery and rat models. The ability to induce catecholamine release mainly resides with the (+)-isomer of Guanoxan. This property is particularly relevant for studies on stress responses and related metabolic effects .

α-Adrenoreceptor Blocking Activity

Guanoxan has demonstrated α-adrenoreceptor blocking activity, primarily through the (+)-isomer. This activity suggests that its stereochemical configuration may correspond to that of D-(-)-noradrenaline. Such a feature is valuable for research into the mechanisms of action of α-blockers and could lead to the development of new therapeutic agents for treating conditions like benign prostatic hyperplasia .

Effects on Intestinal Smooth Muscles

Research has also explored the effects of Guanoxan on intestinal smooth muscles. Understanding how Guanoxan interacts with these muscles can provide insights into gastrointestinal motility disorders and potential treatments. This application is particularly relevant for pharmacological studies aimed at developing drugs to treat conditions like irritable bowel syndrome .

Atropine-like Activity

Both isomers of Guanoxan possess weak atropine-like activity. This activity is of interest in the field of pharmacology, where researchers are investigating alternatives to atropine, a muscarinic antagonist. Such studies are important for creating better treatments for bradycardia and organophosphate poisoning .

Ganglion Blockade

Although considered an unimportant action of the compounds, Guanoxan’s ability to cause ganglion blockade has been noted. This effect is weak but still relevant for research into neural transmission and potential applications in managing pain or autonomic dysfunctions .

Mechanism of Action

Target of Action

Guanoxan, also known as 2-guanidinomethyl-1,4-benzodioxan, primarily targets alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and heart rate.

Mode of Action

Guanoxan works by inhibiting the release of norepinephrine from nerve terminals . This leads to a decrease in sympathetic activity, which is responsible for the fight-or-flight response in the body. By reducing this activity, Guanoxan causes relaxation of blood vessels and a reduction in heart rate .

Biochemical Pathways

This disruption leads to a decrease in blood pressure and heart rate .

Action Environment

The efficacy and stability of Guanoxan can be influenced by various environmental factors It’s important to note that individual patient characteristics, such as age, sex, and overall health status, can also impact the drug’s effectiveness and potential side effects.

properties

IUPAC Name |

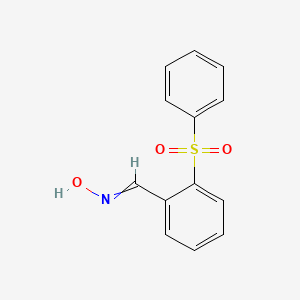

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUVKVDQFXDZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046166 | |

| Record name | Guanoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanoxan | |

CAS RN |

2165-19-7 | |

| Record name | Guanoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2165-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanoxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanoxan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

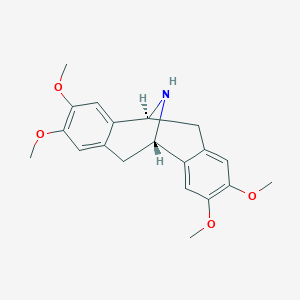

![Cyclopenta[b]pyrrole-2-pentanoic acid, 3,3a,4,5,6,6a-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-3-(cis-4-propylcyclohexyl)-1-propen-1-yl]-, methylester, (3aR,4R,5R,6aS)-;Cyclopenta[b]pyrrole-2-pentanoic acid, 3,3a,4,5,6,6a-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-3-(cis-4-propylcyclohexyl)-1-propen-1-yl]-, methylester, (3aR,4R,5R,6aS)-](/img/structure/B1209942.png)

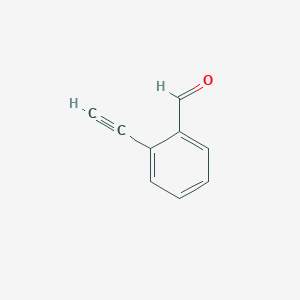

![2,4-Diamino-5-[2-Methoxy-5-(4-Carboxybutyloxy)benzyl]pyrimidine](/img/structure/B1209950.png)

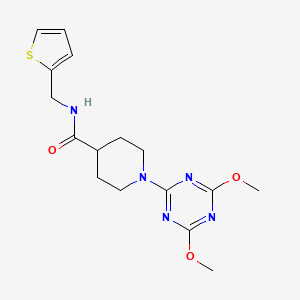

![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)

![5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)